3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one
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Overview
Description
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are present in numerous classes of pharmaceuticals and alkaloids, making them essential for drug design and development .
Preparation Methods
The synthesis of 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one involves several steps, including cyclization and amination reactions. One common synthetic route starts with the preparation of the oxolan-2-ylmethylamine, which is then reacted with piperidin-2-one under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .
Chemical Reactions Analysis
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxo derivatives, while reduction can lead to the formation of hydroxylated products .
Scientific Research Applications
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties .
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Additionally, it has applications in the industry, where it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one can be compared with other piperidine derivatives, such as 3-methyl-1-[(oxolan-2-yl)methyl]piperidin-4-one and 3-{[(oxolan-2-ylmethyl)amino]methyl}quinolin-2-ol. These compounds share similar structural features but differ in their specific functional groups and biological activities .
The uniqueness of this compound lies in its specific oxolan-2-ylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(4-1-5-11-10)12-7-8-3-2-6-14-8/h8-9,12H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCPWQCCDOLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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